Fmoc-D-MeAdec(2)-OH
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Overview
Description
Fmoc-D-MeAdec(2)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The D-configuration and methylation at the alpha carbon provide unique properties that can influence the peptide’s structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-MeAdec(2)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Methylation: The alpha carbon of the amino acid is methylated using a suitable methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial in peptide synthesis to expose the amino group for further coupling reactions.
Coupling Reactions: The exposed amino group can undergo coupling reactions with other amino acids or peptide fragments using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: DIC or HOBt in anhydrous conditions.
Methylation: Methyl iodide in the presence of sodium hydride.
Major Products:
Deprotection: The major product is the amino acid with the Fmoc group removed.
Coupling: The major products are peptides or peptide fragments.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-MeAdec(2)-OH is widely used in the synthesis of peptides and peptidomimetics. Its unique properties can influence the secondary structure of peptides, making it valuable in the design of bioactive peptides.
Biology:
Protein Engineering: The compound is used in the modification of proteins to study structure-function relationships and to develop novel proteins with enhanced properties.
Medicine:
Drug Development: this compound is used in the development of peptide-based therapeutics. Its incorporation into peptides can enhance stability, bioavailability, and target specificity.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors, diagnostic reagents, and research tools.
Mechanism of Action
The mechanism of action of Fmoc-D-MeAdec(2)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group is exposed and can participate in coupling reactions to form peptide bonds. The D-configuration and methylation can influence the conformation and stability of the resulting peptides, affecting their biological activity and interactions with molecular targets.
Comparison with Similar Compounds
Fmoc-D-Ala-OH: Similar to Fmoc-D-MeAdec(2)-OH but without the methylation at the alpha carbon.
Fmoc-D-Val-OH: Contains a different side chain, providing different steric and electronic properties.
Fmoc-D-Leu-OH: Another amino acid derivative with a different side chain, influencing peptide structure and function.
Uniqueness:
This compound: is unique due to the presence of the methyl group at the alpha carbon, which can significantly influence the conformation and stability of peptides. This makes it valuable in the design of peptides with specific structural and functional properties.
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]decanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-3-4-5-6-7-8-17-24(25(28)29)27(2)26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,3-8,17-18H2,1-2H3,(H,28,29)/t24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNRJOSWWAGPBN-XMMPIXPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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